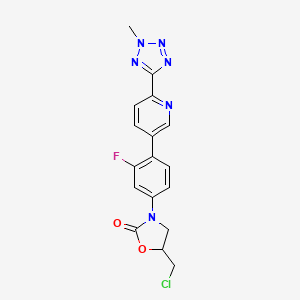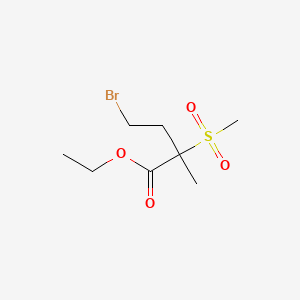
Deshydroxy-chloro Tedizolid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deshydroxy-chloro Tedizolid, also known as this compound, is a useful research compound. Its molecular formula is C17H14ClFN6O2 and its molecular weight is 388.787. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Deshydroxy-chloro Tedizolid, also known as Tedizolid, is an oxazolidinone class antibiotic . It primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae .
Mode of Action
Tedizolid inhibits bacterial protein synthesis, which is a crucial process for bacterial growth and survival . It is generally effective against multidrug-resistant Gram-positive bacteria .
Biochemical Pathways
The biochemical pathways affected by Tedizolid involve the inhibition of protein synthesis in bacteria. This action disrupts the normal functioning of the bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It exhibits activity against the majority of Gram-positive bacteria with a minimal inhibitory concentration (MIC) of ≤ 0.5 mg/L . It is four-fold more potent than linezolid, another antibiotic of the same class . The high bioavailability and once-daily dosing make it a potential candidate for treating pulmonary infections .
Result of Action
The result of Tedizolid’s action is the effective treatment of certain bacterial infections. Clinical investigations have shown non-inferiority to twice-daily dosing of linezolid 600 mg for 10 days in patients with acute bacterial skin and skin-structure infections .
Action Environment
The action of Tedizolid can be influenced by the presence of granulocytes, which augment its antibacterial effect .
生化学分析
Biochemical Properties
Deshydroxy-chloro Tedizolid plays a significant role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the formation of the initiation complex for protein synthesis. This interaction inhibits the growth of bacteria by blocking the translation process. This compound has shown high potency against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
Cellular Effects
This compound exerts its effects on various types of cells, particularly bacterial cells. It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication. This inhibition leads to bacteriostasis, where the bacterial cells are unable to proliferate. Additionally, this compound has been observed to affect cell signaling pathways and gene expression in bacteria, further contributing to its antibacterial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the proper alignment of the ribosomal RNA and messenger RNA, thereby inhibiting the initiation of protein synthesis. The compound’s high affinity for the ribosomal binding site ensures effective inhibition of bacterial growth. This compound also exhibits enzyme inhibition properties, particularly against bacterial enzymes involved in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its antibacterial activity over extended periods. Degradation products have been observed, which may influence its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound maintains its antibacterial effects over time, with minimal impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent antibacterial effect, with higher doses leading to more significant bacterial inhibition. At high doses, toxic or adverse effects have been observed, including potential bone marrow suppression and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its conversion and excretion. The compound is metabolized in the liver, where it undergoes biotransformation to form inactive metabolites. These metabolites are then excreted primarily through feces, with a smaller proportion excreted in urine. The metabolic pathways of this compound involve enzymes such as phosphatases, which play a crucial role in its conversion to active or inactive forms .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound exhibits good tissue penetration, particularly in skin and pulmonary tissues, making it effective against infections in these areas. Transporters and binding proteins may facilitate its distribution, ensuring adequate localization at the site of infection. The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s targeting signals and post-translational modifications direct it to the ribosomal binding sites, ensuring effective inhibition of bacterial growth. Additionally, this compound may localize to other cellular compartments, depending on its interactions with various biomolecules .
特性
IUPAC Name |
5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEWJWSQISOVRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)




![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)


![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

